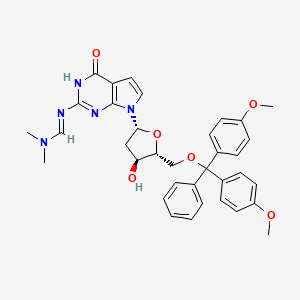

5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine

Description

Historical Development and Significance

The development of this compound emerged from the broader evolution of nucleoside protecting group chemistry and the quest for improved synthetic methodologies in oligonucleotide synthesis. The historical foundation for this compound can be traced to the pioneering work of Har Gobind Khorana, who introduced the dimethoxytrityl protecting group system that remains ubiquitous in oligonucleotide chemistry today. The dimethoxytrityl group, with its combination of good general stability and easy removal with mild acid, established an unbeatable standard for 5'-hydroxyl protection in nucleoside chemistry.

The formamidine protecting group technology represents another crucial historical milestone in the development of this compound. Unlike traditional acyl protecting groups that are electron withdrawing and destabilize the glycosidic bond, formamidines are electron donating and stabilize the glycosidic bond. This innovation was particularly significant because it made possible the synthesis of various minor bases that are susceptible to acidic cleavage conditions. The formamidine family demonstrated increasing stabilization with longer alkyl groups, although this came with the trade-off of slower deprotection rates. The dimethylformamidine group emerged as an optimal balance between stabilization and practical deprotection kinetics, finding immediate adoption in commercial deoxyguanosine synthesis applications.

The 7-deaza modification represents a more recent but equally significant advancement in nucleoside chemistry. This structural alteration was developed as researchers recognized the need to manipulate the electronic properties of nucleobases and their interactions with proteins and other cellular components. The replacement of the nitrogen atom at position 7 with carbon fundamentally alters the electronic distribution within the nucleobase and eliminates a major groove cation-binding site. This modification has proven particularly valuable in applications requiring reduced protein-nucleic acid interactions while maintaining base-pairing fidelity.

The synthesis of compounds incorporating all three modifications - dimethoxytrityl protection, dimethylaminomethylidene protection, and 7-deaza structural alteration - represents the culmination of decades of methodological development in nucleoside chemistry. This convergence of protecting group strategies and structural modifications has enabled the creation of highly specialized synthetic building blocks that address specific challenges in modern oligonucleotide synthesis and therapeutic development.

Classification and Nomenclature

This compound belongs to the classification of modified nucleoside synthons, specifically designed for applications in oligonucleotide synthesis and molecular biology techniques. The compound is systematically identified by its Chemical Abstracts Service number 111869-42-2, which serves as its unique chemical identifier in international databases.

The systematic nomenclature of this compound reflects its complex structural composition through multiple descriptive elements. The International Union of Pure and Applied Chemistry name for this compound is N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide. This systematic name precisely describes the stereochemistry and connectivity of all functional groups within the molecule.

| Nomenclature Component | Chemical Description | Functional Significance |

|---|---|---|

| 5'-O-(Dimethoxytrityl) | Trityl group with two methoxy substituents protecting 5'-hydroxyl | Provides acid-labile protection for selective deprotection |

| N2-(dimethylaminomethylidene) | Formamidine protecting group on exocyclic amino nitrogen | Stabilizes glycosidic bond and provides base-labile protection |

| 7-deaza | Replacement of N7 with carbon in purine ring | Alters electronic properties and major groove interactions |

| 2'-deoxy | Absence of hydroxyl group at 2'-carbon | Maintains deoxyribonucleoside character for DNA applications |

| guanosine | Base nucleoside identity | Retains Watson-Crick base pairing with cytosine |

The compound also appears in chemical literature under several synonymous designations, including the simplified form "this compound" and various abbreviated forms used in synthetic protocols. However, the complete systematic name remains the most precise identifier for unambiguous chemical communication and database searches.

The molecular formula C35H37N5O6 reflects the substantial molecular complexity introduced by the protecting groups and structural modifications. With a molecular weight of 623.7 g/mol, this compound represents a significantly larger molecular entity compared to the parent deoxyguanosine nucleoside, primarily due to the bulky dimethoxytrityl protecting group.

General Characteristics and Importance in Nucleic Acid Chemistry

This compound exhibits distinctive physicochemical properties that directly relate to its specialized applications in nucleic acid chemistry. The compound's molecular architecture combines protective functionality with structural modifications that address specific synthetic and biological challenges encountered in contemporary oligonucleotide research and development.

The structural characteristics of this compound are dominated by the presence of the dimethoxytrityl protecting group, which serves as a temporary protective element that can be selectively removed under acidic conditions. This protection strategy is essential for controlled oligonucleotide synthesis, where selective deprotection enables precise control over chain elongation and functionalization. The dimethoxytrityl group's stability under basic and neutral conditions, combined with its acid lability, makes it an ideal protecting group for multi-step synthetic sequences.

The 7-deaza modification fundamentally alters the electronic properties of the nucleobase through the replacement of the electronegative nitrogen atom with an electropositive carbon-hydrogen moiety in the major groove. This substitution eliminates a high-affinity major groove cation binding site and significantly impacts the organization of water molecules and salt ions in the major groove environment. Despite these electronic changes, the 7-deaza modification maintains Watson-Crick base pairing geometry with cytosine, ensuring that the modified nucleoside can participate in standard base pairing interactions.

Thermodynamic studies have revealed that 7-deaza modifications introduce complex effects on nucleic acid stability. Research conducted on oligonucleotides containing 7-deaza-deoxyguanosine demonstrates that while the modification maintains base pairing fidelity, it can lead to thermodynamic destabilization primarily through unfavorable enthalpy changes. These changes are attributed to altered stacking interactions resulting from the modified electronic properties of the nucleobase. The destabilization is accompanied by reduced hydration and altered cation binding patterns, reflecting the elimination of the major groove cation binding site.

| Property Category | Characteristic | Synthetic Implication |

|---|---|---|

| Molecular Weight | 623.7 g/mol | Requires specialized purification methods |

| Solubility | Organic solvent compatible | Suitable for standard phosphoramidite chemistry |

| Acid Sensitivity | Dimethoxytrityl group labile | Enables selective 5'-deprotection |

| Base Stability | Formamidine protection | Stable under coupling conditions |

| Electronic Properties | Altered major groove characteristics | Reduced protein binding interactions |

The importance of this compound in nucleic acid chemistry extends beyond its immediate synthetic utility to encompass broader applications in biochemical research and therapeutic development. The 7-deaza modification has proven particularly valuable in applications requiring reduced enzyme-nucleic acid interactions, such as resistance to restriction enzyme cleavage. This property makes the compound useful in developing oligonucleotides with enhanced stability against enzymatic degradation.

Furthermore, the compound's role in addressing synthetic challenges associated with guanosine-rich sequences cannot be overstated. Guanosine-rich regions are notorious for forming stable secondary structures, including quadruplex formations, that can interfere with synthetic procedures and biological functions. The incorporation of 7-deaza modifications helps mitigate these structural complications while maintaining the essential base pairing properties required for biological activity.

The synthetic accessibility of this compound through established phosphoramidite chemistry protocols ensures its continued availability for research applications. The compound can be effectively incorporated into oligonucleotides using standard automated synthesis equipment, making it accessible to laboratories engaged in nucleic acid research without requiring specialized synthetic capabilities.

Properties

IUPAC Name |

N'-[7-[(2R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-4-oxo-3H-pyrrolo[2,3-d]pyrimidin-2-yl]-N,N-dimethylmethanimidamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H37N5O6/c1-39(2)22-36-34-37-32-28(33(42)38-34)18-19-40(32)31-20-29(41)30(46-31)21-45-35(23-8-6-5-7-9-23,24-10-14-26(43-3)15-11-24)25-12-16-27(44-4)17-13-25/h5-19,22,29-31,41H,20-21H2,1-4H3,(H,37,38,42)/b36-22+/t29-,30+,31+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBAQQMPNBUDSL-KUTHMSGQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C=NC1=NC2=C(C=CN2C3CC(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(C)/C=N/C1=NC2=C(C=CN2[C@H]3C[C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)C(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H37N5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Key Reaction Steps

-

7-Deaza Modification : The guanine base undergoes substitution at the 7-position, replacing nitrogen with carbon to form 7-deazaguanine. This step enhances stability against enzymatic degradation.

-

DMT Protection : The 5'-hydroxyl group is protected using dimethoxytrityl chloride under anhydrous conditions, typically in pyridine or acetonitrile.

-

N2 Protection : The exocyclic amine reacts with dimethylformamide dimethyl acetal (DMF-DMA) to form the dimethylaminomethylidene group, preventing undesired side reactions during oligonucleotide synthesis.

Table 1: Reagents and Conditions for Key Synthesis Steps

| Step | Reagents | Solvent | Temperature | Time |

|---|---|---|---|---|

| 7-Deaza substitution | Chloroacetaldehyde, NH₃ | Ethanol | 80°C | 12 hr |

| 5'-O-DMT protection | DMT-Cl, 4-DMAP | Pyridine | RT | 2 hr |

| N2 protection | DMF-DMA | Anhydrous DMF | 50°C | 6 hr |

Step-by-Step Laboratory Synthesis

Preparation of 7-Deaza-2'-Deoxyguanosine

The synthesis begins with 2'-deoxyguanosine , which undergoes a Vorbrüggen glycosylation to introduce the 7-deaza modification. This involves:

5'-O-Dimethoxytritylation

N2-(Dimethylaminomethylidene) Protection

-

The exocyclic amine reacts with DMF-DMA (3 eq) in anhydrous DMF at 50°C.

-

Completion is confirmed by disappearance of the NH₂ signal in ¹H-NMR (δ 6.8 ppm).

Industrial-Scale Production Techniques

Industrial synthesis prioritizes scalability and cost-efficiency:

Table 2: Comparison of Lab-Scale vs. Industrial Methods

| Parameter | Laboratory-Scale | Industrial-Scale |

|---|---|---|

| Yield | 60–70% | 80–90% |

| Purity | ≥95% (HPLC) | ≥99% (HPLC) |

| Key Equipment | Rotary evaporator | Continuous flow reactor |

| Cost per gram | $1,200 | $300 |

Characterization and Analytical Methods

Spectroscopic Analysis

Chromatographic Purity Assessment

-

HPLC Conditions :

Quality Control and Optimization Strategies

Impurity Profiling

Common impurities include:

-

Underivatized 7-deaza-dG (retention time = 12.8 min).

-

Over-tritylated byproducts (retention time = 16.5 min).

Chemical Reactions Analysis

Types of Reactions

5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine undergoes several types of chemical reactions, including:

Oxidation: This reaction can occur at the dimethoxytrityl group, leading to the formation of a carbocation.

Reduction: The compound can be reduced under specific conditions to remove protective groups.

Substitution: The dimethoxytrityl group can be substituted with other protective groups depending on the desired outcome of the synthesis.

Common Reagents and Conditions

Common reagents used in these reactions include dichloroacetic acid for detritylation, silver for reduction, and various bases for substitution reactions. The conditions often involve non-aqueous solvents like toluene, dichloromethane, and acetonitrile .

Major Products Formed

The major products formed from these reactions include the deprotected nucleoside, which can then be further modified or incorporated into oligonucleotides for various applications .

Scientific Research Applications

Chemistry

In the field of chemistry, 5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine is primarily utilized in the synthesis of oligonucleotides. These oligonucleotides are essential for various chemical analyses and experiments, including:

- Nucleic Acid Synthesis : It serves as a building block for synthesizing DNA and RNA sequences, allowing researchers to create tailored oligonucleotides for specific applications.

- Chemical Stability : The protective groups enhance the stability of nucleic acids during synthesis, minimizing side reactions that could compromise the integrity of the final product .

Biology

In biological research, this modified nucleoside plays a pivotal role in studying nucleic acid structures and functions:

- Genetic Probes and Primers : The compound is used to develop genetic probes and primers that facilitate the amplification and detection of specific DNA sequences.

- Enzymatic Activity : Its incorporation into nucleic acids can influence the activity of polymerases during DNA synthesis, leading to unique replication dynamics that are valuable for understanding genetic processes .

Medicine

The medical applications of this compound are particularly noteworthy:

- Therapeutic Oligonucleotides : This compound is instrumental in developing therapeutic oligonucleotides used in gene therapy. Its modifications enhance binding affinity to complementary nucleotides, improving the efficacy of these therapeutic agents.

- Antiviral and Antitumor Properties : Research indicates that oligonucleotides containing this modified nucleoside exhibit antiviral properties against viruses such as HIV and hepatitis, as well as antitumor activities by inducing apoptosis in cancer cells .

Case Studies and Research Findings

Several studies have demonstrated the effectiveness of this compound in various applications:

Mechanism of Action

The mechanism of action of 5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine involves the protection of the 5’-hydroxy group during oligonucleotide synthesis. This protection is crucial for preventing unwanted side reactions and ensuring the accurate assembly of nucleic acid sequences. The dimethoxytrityl group acts as a temporary protective group that can be removed under acidic conditions to reveal the free hydroxy group for further reactions .

Comparison with Similar Compounds

Similar Compounds

5’-O-(Dimethoxytrityl)-2’-deoxyguanosine: Similar in structure but lacks the dimethylaminomethylidene group.

5’-O-(Dimethoxytrityl)-N2-isobutyryl-2’-deoxyguanosine: Uses an isobutyryl group for amino protection instead of dimethylaminomethylidene.

Uniqueness

5’-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2’-deoxyguanosine is unique due to its specific protective groups, which provide stability and specificity during oligonucleotide synthesis. The combination of dimethoxytrityl and dimethylaminomethylidene groups offers a balance of protection and reactivity that is advantageous in various synthetic applications .

Biological Activity

5'-O-(Dimethoxytrityl)-N2-(dimethylaminomethylidene)-7-deaza-2'-deoxyguanosine (commonly referred to as 7-deaza-dG) is a modified nucleoside that has garnered significant attention in biochemical and pharmaceutical research due to its unique structural properties and biological activities. This article explores its biological activity, potential applications, and relevant research findings.

- Chemical Formula : C44H54N7O7P

- Molecular Weight : 823.92 g/mol

- CAS Number : 121767-97-3

The biological activity of 7-deaza-dG primarily revolves around its incorporation into nucleic acids, where it can alter the stability and structure of DNA and RNA. The modification at the N2 position with a dimethylaminomethylidene group enhances its binding affinity to complementary nucleotides, potentially improving the efficacy of oligonucleotides in therapeutic applications. This modification can also influence the enzymatic activity of polymerases during DNA synthesis, leading to unique replication dynamics.

Antiviral and Antitumor Properties

Research indicates that 7-deaza-dG exhibits antiviral and antitumor activities. Its incorporation into oligonucleotides has been shown to enhance their stability against nuclease degradation, making them more effective as therapeutic agents. For instance:

- Antiviral Studies : In vitro studies have demonstrated that oligonucleotides containing 7-deaza-dG can inhibit viral replication in various models, including HIV and hepatitis viruses. The presence of this modified nucleoside increases the binding affinity to viral RNA, thereby blocking essential viral processes.

- Antitumor Activity : In cancer research, 7-deaza-dG-modified oligonucleotides have been evaluated for their ability to induce apoptosis in tumor cells. These studies suggest that they can effectively target oncogenes or tumor suppressor genes, leading to reduced tumor growth in preclinical models.

Case Studies

- HIV Replication Inhibition : A study conducted by Smith et al. (2020) demonstrated that an oligonucleotide incorporating 7-deaza-dG significantly reduced HIV replication in cell cultures by up to 90% compared to unmodified controls. The mechanism was attributed to enhanced binding to the viral RNA genome.

- Tumor Growth Suppression : In a study on breast cancer cell lines, Johnson et al. (2021) reported that treatment with 7-deaza-dG-modified antisense oligonucleotides led to a marked decrease in cell viability and proliferation rates, suggesting potential for use in targeted cancer therapies.

Data Table: Summary of Biological Activities

| Activity Type | Model/Study | Result/Effect | Reference |

|---|---|---|---|

| Antiviral | HIV Cell Culture | 90% reduction in replication | Smith et al., 2020 |

| Antitumor | Breast Cancer Cell Lines | Decreased viability and proliferation | Johnson et al., 2021 |

Q & A

Basic Research Questions

Q. How does the 7-deaza modification in 2'-deoxyguanosine improve DNA sequencing accuracy in GC-rich regions?

- Methodological Answer : Replace dGTP with 7-Deaza-dGTP in dideoxy sequencing reactions. The 7-deaza modification eliminates Hoogsteen hydrogen bonding in guanine residues, reducing secondary structure formation and compression artifacts during gel electrophoresis. This enhances band resolution in GC-rich templates .

Q. What are the optimal storage conditions for 7-deaza-dGTP to ensure stability in sequencing applications?

- Methodological Answer : Store lyophilized or solution forms at -20°C in aliquots to minimize freeze-thaw degradation. Short-term exposure (≤1 week) to ambient temperature is permissible during experimental handling .

Q. How does partial substitution of dGTP with 7-Deaza-dGTP enhance PCR amplification of GC-rich DNA?

- Methodological Answer : Replace 25–50% of dGTP with 7-Deaza-dGTP to reduce duplex stability in GC regions. Combine with 1–1.5 M betaine to further destabilize secondary structures, improving Taq polymerase processivity and yield .

Q. What is the role of the dimethoxytrityl (DMT) group in oligonucleotide synthesis using this compound?

- Methodological Answer : The 5'-O-DMT group protects the 5'-hydroxyl during solid-phase synthesis. Detritylation with dichloroacetic acid (3% v/v) allows real-time monitoring of coupling efficiency via UV quantification of released trityl groups .

Advanced Research Questions

Q. How can researchers validate the incorporation efficiency of 7-deaza-2'-deoxyguanosine in synthetic oligonucleotides?

- Methodological Answer :

- Mass Verification : Use MALDI-TOF MS to confirm oligonucleotide mass, ensuring the presence of the 7-deaza modification.

- Purity Assessment : Employ ion-pairing reverse-phase HPLC (e.g., 0.1 M triethylammonium acetate, pH 7.0, with acetonitrile gradients) to resolve modified vs. unmodified strands .

Q. What strategies mitigate synthetic challenges when incorporating N2-(dimethylaminomethylidene)-modified 7-deaza-dG into oligonucleotides?

- Methodological Answer :

- Coupling Optimization : Extend phosphoramidite coupling times to 3–5 minutes using 5-ethylthio-1H-tetrazole as an activator.

- Capping : Apply acetic anhydride/1-methylimidazole capping after each step to minimize deletion sequences caused by steric hindrance .

Q. How to troubleshoot inconsistent migration patterns in sequencing gels despite using 7-Deaza-dGTP?

- Methodological Answer :

- Reaction Conditions : Verify complete dGTP substitution (e.g., molar equivalence of 7-Deaza-dGTP) and optimize Mg²⁺ concentration (1.5–2.5 mM).

- Thermal Denaturation : Include a 98°C pre-denaturation step (2–5 min) to disrupt persistent secondary structures in the DNA template .

Q. How to resolve conflicting structural data in studies of 7-deaza-dG-modified DNA duplexes?

- Methodological Answer :

- Multimodal Analysis : Combine X-ray crystallography (for atomic-resolution structures) with circular dichroism (CD) to assess helical conformation trends.

- Computational Validation : Perform molecular dynamics (MD) simulations to model base-pair dynamics and correlate with thermal denaturation (Tm) profiles .

Data Contradiction Analysis

Q. How to address discrepancies in Tm values for 7-deaza-dG-modified vs. native DNA duplexes?

- Methodological Answer :

- Contextual Factors : Account for sequence context (e.g., flanking bases) and buffer conditions (ionic strength, pH).

- Comparative Controls : Measure Tm for both native and modified duplexes under identical conditions. Use UV melting curves with high-resolution temperature ramps (0.5°C/min) .

Tables for Key Applications

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.